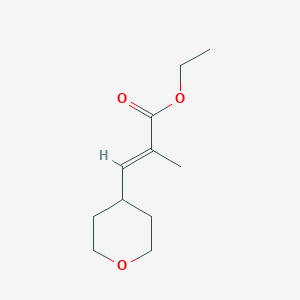

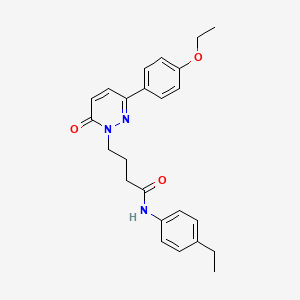

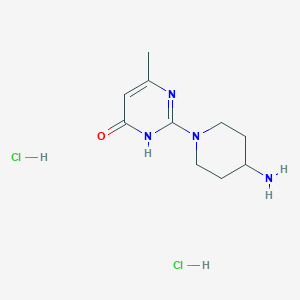

![molecular formula C13H12N6O2 B2828163 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide CAS No. 1421530-71-3](/img/structure/B2828163.png)

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that has a triazole and a pyrimidine ring in its structure. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Metal Complexes

The compound’s unique structure, featuring both a benzotriazole ring and a pyrimidine moiety, makes it an excellent ligand for coordination chemistry. Researchers have investigated its interactions with various metal ions, including transition metals. These metal complexes can serve as catalysts, sensors, or even potential drug candidates. The compound’s ability to form stable complexes with metals opens up exciting avenues for further exploration .

Catalysis

Due to its versatile coordination properties, this compound has been studied for its catalytic applications. Researchers have explored its potential as a catalyst in organic transformations, such as C–C bond formation, oxidation reactions, and asymmetric synthesis. The unique combination of the benzotriazole and pyrimidine moieties contributes to its catalytic activity .

Electrochromic and Optical Devices

Spectroelectrochemical studies have revealed that the compound undergoes reversible redox processes. This property suggests its potential application in electrochromic devices, where color changes occur upon electrochemical modulation. Additionally, its optical properties make it interesting for applications in optical switches, displays, and sensors .

Organic Field-Effect Transistors (OFETs)

The compound’s planar structure and efficient intramolecular charge transfer have attracted attention for use in OFETs. Researchers have characterized its electronic and molecular properties, demonstrating its suitability as a p-type semiconductor. OFETs based on this compound could find applications in flexible electronics, organic solar cells, and integrated circuits .

Molecular Logic and Information Processing

The combination of the benzotriazole and pyrimidine units provides a platform for molecular logic gates. Researchers have explored its potential in constructing molecular switches, memory devices, and logic circuits. These applications are essential for advancing molecular computing and information processing technologies .

Materials Science

Beyond its chemical applications, the compound has been incorporated into materials such as polymers, dendrimers, and gels. Its unique structure contributes to the properties of these materials, making them suitable for diverse applications, including drug delivery, sensors, and nanotechnology .

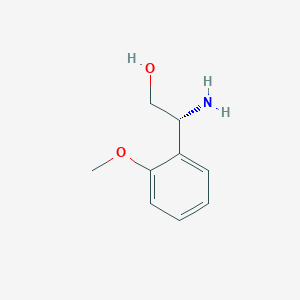

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, including generating d and f metal coordination complexes and supramolecular self-assemblies .

Mode of Action

It’s known that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of similar compounds as semiconductors in organic field-effect transistors .

Biochemical Pathways

Compounds with similar structures have been used in various applications, including catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .

Result of Action

Similar compounds have been tested in a top-contact/bottom-gate thin film transistor architecture, and they behave as p-type semiconductors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates .

Eigenschaften

IUPAC Name |

2-(benzotriazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c1-21-13-6-11(14-8-15-13)16-12(20)7-19-10-5-3-2-4-9(10)17-18-19/h2-6,8H,7H2,1H3,(H,14,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRIJZYODZNDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

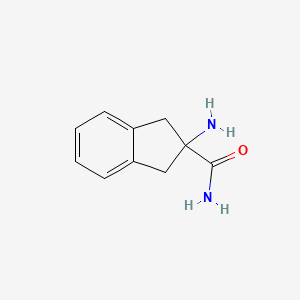

![(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one](/img/structure/B2828088.png)

![4-(4-bromobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2828089.png)

![2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide](/img/structure/B2828090.png)

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)thiourea](/img/structure/B2828099.png)

![2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2828101.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2828103.png)